molecular formula C8H5F7N2 B2910176 6-(Perfluoropropyl)pyridin-3-amine CAS No. 317810-57-4

6-(Perfluoropropyl)pyridin-3-amine

Cat. No.: B2910176
CAS No.: 317810-57-4
M. Wt: 262.131
InChI Key: BYLZHFMTBONWJX-UHFFFAOYSA-N
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Description

6-(Perfluoropropyl)pyridin-3-amine is a fluorinated pyridine derivative characterized by a perfluoropropyl (-CF2CF2CF3) substituent at the 6-position and an amine (-NH2) group at the 3-position of the pyridine ring. The perfluorinated chain imparts strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity. These properties make it valuable in pharmaceutical and agrochemical research, particularly as a bioisostere or building block for inhibitors and receptor-targeting molecules .

Properties

IUPAC Name

6-(1,1,2,2,3,3,3-heptafluoropropyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F7N2/c9-6(10,7(11,12)8(13,14)15)5-2-1-4(16)3-17-5/h1-3H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLZHFMTBONWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F7N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895716
Record name 6-(Heptafluoropropyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317810-57-4
Record name 6-(Heptafluoropropyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts to facilitate the coupling of 5-bromo-2-methylpyridin-3-amine with perfluoropropyl boronic acid . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in solvents like ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(Perfluoropropyl)pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The perfluoropropyl group can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 6-(Perfluoropropyl)pyridin-3-amine involves its interaction with molecular targets through its electron-withdrawing perfluoropropyl group. This group can influence the electronic properties of the pyridine ring, enhancing its reactivity and binding affinity to specific targets. The compound can modulate various biochemical pathways, depending on its functionalization and the context of its application .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
6-(Perfluoropropyl)pyridin-3-amine -CF2CF2CF3 (6), -NH2 (3) C8H5F7N2 274.13 High lipophilicity, strong EWG, stable
6-(Perfluoroethyl)pyridin-3-amine -CF2CF3 (6), -NH2 (3) C7H5F5N2 212.12 Moderate EWG, lower MW than perfluoropropyl analog
6-(Difluoromethyl)pyridin-3-amine dihydrochloride -CF2H (6), -NH2 (3) (as salt) C6H8Cl2F2N2 229.05 (free base: 158.14) Enhanced aqueous solubility (salt form)
6-Cyclopropylpyridin-2-amine Cyclopropyl (6), -NH2 (2) C8H10N2 134.18 Non-fluorinated, positional isomerism
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine -Br (6), -CH2NHCH(CH3)2 (3) C10H14BrN2 257.14 Bromo substituent aids in cross-coupling reactions

Key Observations :

  • Electron-Withdrawing Effects : The perfluoropropyl group in the target compound provides stronger electron withdrawal than perfluoroethyl or difluoromethyl groups, influencing reactivity and binding affinity in drug design .
  • Lipophilicity: Perfluorinated chains increase logP values, enhancing membrane permeability compared to non-fluorinated analogs like 6-cyclopropylpyridin-2-amine .
  • Solubility : Salt forms (e.g., dihydrochloride in 6-(Difluoromethyl)pyridin-3-amine) improve aqueous solubility, whereas free-base fluorinated derivatives are more lipophilic .

Metabolic Stability and Reactivity

  • Perfluorinated Chains : The target compound’s -CF2CF2CF3 group resists oxidative metabolism, offering superior in vivo stability compared to -CF2H or -Br substituents, which are prone to enzymatic degradation or substitution reactions .

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